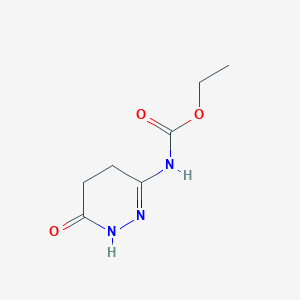

Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate

Description

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

ethyl N-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)carbamate |

InChI |

InChI=1S/C7H11N3O3/c1-2-13-7(12)8-5-3-4-6(11)10-9-5/h2-4H2,1H3,(H,10,11)(H,8,9,12) |

InChI Key |

OMAHVQULDLAVKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NNC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can be synthesized through a cycloaddition reaction. One common method involves the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This reaction is typically carried out under transition-metal-free conditions, making it an economical and practical approach . The reaction conditions are mild, and the process is known for its high efficiency and wide substrate scope.

Industrial Production Methods

While specific industrial production methods for Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes that ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Case Studies

- Antimicrobial Activity : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated significant inhibition at low concentrations.

- Cytotoxicity Testing : In vitro tests on human cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner.

- Inflammation Models : Animal models treated with the compound showed reduced markers of inflammation compared to control groups.

Applications in Pharmaceuticals

The unique properties of this compound make it a candidate for various pharmaceutical applications:

| Application Area | Details |

|---|---|

| Antibiotics | Potential development of new antimicrobial agents targeting resistant bacteria. |

| Cancer Therapy | Exploration as a lead compound for novel anticancer drugs. |

| Anti-inflammatory Drugs | Development of formulations aimed at treating chronic inflammatory conditions. |

Applications in Materials Science

Beyond pharmaceuticals, this compound may also find applications in materials science due to its chemical stability and reactivity:

- Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced properties.

- Coatings and Adhesives : Utilization in formulations requiring specific adhesive properties or resistance to environmental factors.

Mechanism of Action

The mechanism of action of Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate (CAS: 89943-56-6)

- Molecular Formula : C₇H₁₀N₂O₃ (identical to the target compound).

- Structural Differences: While sharing the pyridazinone core, this analog lacks the carbamate group (–NH–CO–O–) and instead features a simple ethyl ester (–CO–O–) at position 3.

- This compound has been cited in early synthetic chemistry literature but lacks direct pharmacological data .

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 194673-12-6)

- Molecular Formula: C₉H₁₀F₃NO₃; molecular weight: 237.18 g/mol.

- Key Features : Incorporates a trifluoromethyl (–CF₃) group at position 2.

- Impact : The –CF₃ group enhances lipophilicity and metabolic stability, making it more suitable for drug candidates requiring prolonged bioavailability. Its melting point (128–130°C) and density (1.351 g/cm³) reflect increased molecular rigidity compared to the target compound .

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid (CAS: 98334-84-0)

- Molecular Formula : C₇H₁₀N₂O₃ (same core as the target compound).

- Functional Group: Replaces the carbamate with a propanoic acid chain.

- Applications : The carboxylic acid group improves water solubility, making it suitable for formulations requiring aqueous compatibility. However, its biological activity remains underexplored .

Comparison with Functional Analogs: Carbamate Derivatives

Ethyl Carbamate (Urethane)

- Structure : CH₃CH₂–O–CO–NH₂.

- Carcinogenicity: Ethyl carbamate is a known carcinogen, inducing lung adenomas and liver tumors in rodents. Its mutagenicity is negligible without metabolic activation .

- Metabolism : Unlike vinyl carbamate, ethyl carbamate requires metabolic activation via cytochrome P450 enzymes to form reactive intermediates .

Vinyl Carbamate

- Structure : CH₂=CH–O–CO–NH₂.

- Potency: 10–50× more carcinogenic than ethyl carbamate due to direct mutagenicity in Salmonella typhimurium strains (TA1535, TA100) and rapid metabolic conversion to epoxyethyl intermediates .

- Key Difference : The vinyl group enables direct DNA adduct formation without requiring dehydrogenation, unlike ethyl carbamate .

Enzyme Inhibition (PDE4)

- Chiral Derivatives: Compounds like (+)-cis-4-(3,4-diethoxyphenyl)-2-{4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy}butyl}-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one (derived from the target compound) exhibit PDE4 inhibitory activity, highlighting the pyridazinone scaffold’s role in modulating cyclic nucleotide signaling .

Analytical Methods

- HPLC : Chiral separation of derivatives (e.g., Ethyl (R,E)-3-(1-((4-nitrophenyl)sulfonyl)-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)acrylate ) employs CHIRALCEL OD columns with n-hexane/i-PrOH mobile phases .

- SPME-GC/MS : Used for ethyl carbamate detection in beverages , though applicability to the target compound requires validation.

Tabular Comparison of Key Compounds

Biological Activity

Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C7H11N3O3

- Molecular Weight : 185.18 g/mol

- Structure : This compound features a tetrahydropyridazine ring with an oxo group and an ethyl carbamate moiety, which may enhance its solubility and bioactivity compared to structurally similar compounds.

Antimicrobial Activity

Preliminary studies suggest that compounds structurally related to this compound may possess antimicrobial properties. These compounds can interact with bacterial cell membranes or inhibit vital metabolic pathways .

Anticancer Potential

The unique structural features of this compound suggest potential anticancer activity. Similar compounds have been shown to modulate enzyme activity involved in cancer progression .

The mechanisms through which this compound exerts its biological effects likely involve:

- Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.

- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways.

- Protein-Ligand Interactions : Influencing protein functions through direct binding.

These interactions can lead to downstream effects that alter cellular behavior in therapeutic contexts .

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the potential applications of this compound:

Applications

This compound has potential applications in:

- Pharmaceutical Development : As a scaffold for developing new drugs targeting infectious diseases and cancer.

- Agricultural Chemistry : Possible use as an agrochemical due to its biological activity against pests and pathogens.

- Material Science : Applications in creating novel materials with specific properties derived from its chemical structure.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate?

Answer:

Synthesis typically involves condensation reactions between pyridazine derivatives and ethyl carbamate precursors. A validated approach includes:

- Stepwise functionalization : Reacting 3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (CAS 98334-84-0) with ethyl chloroformate under basic conditions to form the carbamate linkage .

- Characterization :

- NMR spectroscopy : Confirm regioselectivity and purity via - and -NMR, focusing on the pyridazine ring protons (δ 6.5–7.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H] for CHNO: 198.0874) .

Basic: What analytical techniques are most reliable for quantifying this compound in research samples?

Answer:

- Gas chromatography (GC) with mass spectrometry (MS) : Achieves precision with intra-day RSD <7% and inter-day RSD <9% for ethyl carbamate analogs .

- Ultra-performance liquid chromatography (UPLC)-ESI-MS/MS : Direct quantification in complex matrices (e.g., biological fluids) with LOD ≤0.1 ng/mL .

- HPLC with fluorescence detection : Pre-column derivatization using 9-xanthydrol enhances sensitivity (LOQ: 0.5 µg/kg) .

Advanced: How does the metabolic activation pathway of this compound contribute to its carcinogenic potential?

Answer:

- CYP2E1-mediated oxidation : The compound is metabolized to vinyl carbamate and subsequently to vinyl carbamate epoxide, a DNA-reactive intermediate that forms 1,N-ethenoadenosine adducts .

- Species-specific differences : Rodent models show higher bioactivation rates due to elevated CYP2E1 activity compared to humans, necessitating caution in extrapolating toxicity data .

- Key evidence : Intraperitoneal injection studies in mice demonstrate lung adenomas and hepatomas, with vinyl carbamate epoxide exhibiting 10-fold greater carcinogenicity than the parent compound .

Advanced: What experimental strategies address contradictions in toxicological data between in vitro and in vivo models?

Answer:

- Dose-response reconciliation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro metabolic rates (e.g., microsomal CYP2E1 activity) with in vivo tissue-specific exposure .

- Comparative metabolite profiling : Quantify vinyl carbamate epoxide in both systems via LC-MS/MS to identify discrepancies in bioactivation efficiency .

- Cross-species validation : Parallel studies in humanized CYP2E1 transgenic mice and primary human hepatocytes to assess metabolic relevance .

Advanced: How do temperature and ethanol concentration influence the compound’s stability during experimental storage?

Answer:

- Kinetic studies : At 60°C, ethyl carbamate formation from urea and ethanol proceeds linearly (1.56 nM/h in 20% ethanol), while hydrolysis dominates above 80°C .

- Storage recommendations :

- <25°C : Minimizes ethanolysis and hydrolysis (t >6 months).

- Ethanol-free buffers : Use acetonitrile or DMSO for long-term stability .

Advanced: What methodologies detect trace-level this compound in biological matrices with high selectivity?

Answer:

- Solid-phase microextraction (SPME)-GC/MS : Optimized fibers (e.g., PDMS/DVB) achieve recovery rates >90% in serum .

- Isotope dilution analysis : -labeled ethyl carbamate as an internal standard corrects for matrix effects (RSD <5%) .

- Magnetic molecularly imprinted polymers (MIPs) : Enhance selectivity in urine samples by targeting the pyridazine-carbamate motif .

Basic: What experimental conditions ensure the compound’s stability during in vitro assays?

Answer:

- pH control : Buffers (pH 7.4) reduce hydrolysis rates by 50% compared to acidic conditions (pH 3) .

- Light avoidance : Amber vials prevent photodegradation (UV-Vis stability >95% at 48 hours) .

- Microsomal inhibitors : Co-incubation with 4-methylpyrazole (CYP2E1 inhibitor) blocks metabolic degradation in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.